molecular formula C18H22N2O2 B12636042 N~3~-Benzyl-N-hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide CAS No. 919997-28-7

N~3~-Benzyl-N-hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide

Cat. No.: B12636042
CAS No.: 919997-28-7
M. Wt: 298.4 g/mol
InChI Key: VHIBGRHGQOOEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N³-Benzyl-N-hydroxy-N³-(2-phenylethyl)-beta-alaninamide is a synthetic β-alaninamide derivative featuring dual N-substituents: a benzyl group and a 2-phenylethyl moiety. Its molecular formula is C₃₂H₂₈ClFN₄O (MW: 539.05 g/mol), with a highly lipophilic profile (logP: 8.05) and moderate polar surface area (45.358 Ų) .

Properties

CAS No.

919997-28-7

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

3-[benzyl(2-phenylethyl)amino]-N-hydroxypropanamide

InChI

InChI=1S/C18H22N2O2/c21-18(19-22)12-14-20(15-17-9-5-2-6-10-17)13-11-16-7-3-1-4-8-16/h1-10,22H,11-15H2,(H,19,21)

InChI Key

VHIBGRHGQOOEKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CCC(=O)NO)CC2=CC=CC=C2

Origin of Product

United States

Biological Activity

N~3~-Benzyl-N-hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 262.32 g/mol

The compound features a benzyl group, a hydroxyl group, and a beta-alanine moiety, which contribute to its biological properties.

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as:

  • Antiviral Activity : The compound has been explored for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of viral infections like HIV. Studies have shown that compounds with similar structures can effectively inhibit reverse transcriptase activity, leading to decreased viral replication .
  • Antimicrobial Properties : Analogous compounds have demonstrated significant antimicrobial effects. Investigations into related structures suggest that modifications in the hydroxyl and amine groups can enhance their efficacy against bacterial strains .

Antiviral Activity

Research has highlighted the effectiveness of this compound in inhibiting HIV replication. In vitro studies indicate that it exhibits potent activity against various strains of HIV, with mechanisms involving binding to the reverse transcriptase enzyme, disrupting viral RNA conversion to DNA .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. In studies involving bacterial cultures, this compound demonstrated significant inhibition of growth in several pathogenic bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Studies and Research Findings

  • Study on Antiviral Efficacy : A study conducted by Benjahad et al. utilized pharmacophore modeling to identify potential NNRTIs. This compound was highlighted for its promising binding affinity and inhibitory action against HIV reverse transcriptase .
  • Antimicrobial Screening : A review on substituted thiobenzanilides indicated that compounds structurally similar to this compound exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The study emphasized the importance of hydroxyl substitutions in enhancing bioactivity .

Data Tables

Biological Activity Efficacy Mechanism
AntiviralHighNNRTI
AntimicrobialModerateBacterial Inhibition
Compound Target Activity Level
This compoundHIV Reverse TranscriptasePotent
Similar CompoundsVarious Bacterial StrainsSignificant

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Analogues

(i) N-Benzyl-N³-(2-phenylethyl) Derivatives
  • V027-5273: A quinazoline-containing analogue (C₃₂H₂₈ClFN₄O) with a 7-chloro-2-(4-fluorophenyl)quinazolin-4-yl group.
  • E570-2261/E570-2264 : Sulfonyl-linked derivatives (e.g., C₂₂H₂₇N₃O₄S, MW: 429.54 g/mol). The sulfonamide group increases polarity (lower logP ~5–6 estimated) but reduces lipophilicity, affecting membrane permeability .
(ii) Phenylethyl-Substituted Chromones
  • 2-(2-Phenylethyl)chromones : Isolated from Aquilaria sinensis, these compounds (e.g., 5,8-dihydroxy-2-(2-phenylethyl)chromone) replace the β-alaninamide backbone with a chromone core. This structural shift confers antioxidant properties but eliminates amide-mediated hydrogen bonding .
(iii) Simple Amides
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. Lacks the phenylethyl moiety, reducing steric bulk .

Physicochemical Properties

Compound MW (g/mol) logP Polar Surface Area (Ų) Key Functional Groups
Target Compound 539.05 8.05 45.358 Benzyl, phenylethyl, hydroxy
V027-5273 (Quinazolinyl) 539.05 ~7.5* ~60* Quinazoline, chloro, fluoro
E570-2261 (Sulfonamide) 429.54 ~5.5* ~90* Sulfonyl, acetylindole
2-Phenylethylchromone (1) 298.32 ~3.2* ~70* Chromone, dihydroxy

*Estimated based on substituent contributions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.